
Dehydrocorydaline nitrate
Übersicht
Beschreibung
Dehydrocorydaline nitrate (C22H24NO4·NO3; MW: 428.44) is an isoquinoline alkaloid derived from natural sources such as Corydalis turtschaninovii rhizomes . Structurally, it is a 13-methyl derivative of palmatine, characterized by a benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium core . This compound exhibits diverse pharmacological activities, including:
- Antibacterial effects: Disrupts bacterial membrane integrity, inhibits motility, and induces reactive oxygen species (ROS) in Listeria monocytogenes .
- Antimalarial activity: IC50 of 38–50 nM against Plasmodium falciparum 3D7, comparable to chloroquine .
- Anti-inflammatory and anticancer properties: Activates p38 MAPK, modulates apoptosis-related proteins (Bax, Bcl-2), and inactivates PARP .
- Low cytotoxicity: Cell viability >90% in mammalian cells at therapeutic concentrations .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Dehydrocorydalinnitrat kann durch die Totalsynthese von Dehydrocorydalin synthetisiert werden, die eine Enolatarylierung kombiniert mit einer in situ-Methylierung beinhaltet, um eine schnelle Derivatisierung der Alkaloid-C13-Position zu ermöglichen . Das Verfahren liefert Dehydrocorydalin mit einer Ausbeute von 47 %.
Industrielle Produktionsverfahren: Die industrielle Produktion von Dehydrocorydalinnitrat umfasst die Extraktion und Reinigung von Corydalis yanhusuo. Das optimale Extraktionsverfahren beinhaltet die Verwendung von 70%igem Ethanol (pH 10 verdünnter Ammoniak), zweimaliges Erhitzen und Rückflussen sowie zweimaliges Extrahieren für jeweils 60 Minuten . Das Reinigungsverfahren beinhaltet die Verwendung von NKA-9-Makroporen-Adsorptionsharz für die beste Trenn- und Reinigungswirkung auf die Alkaloide.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dehydrocorydalinnitrat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid und Kaliumcarbonat.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Dehydrocorydalin, die auf ihre verstärkten biologischen Aktivitäten untersucht werden .
Wissenschaftliche Forschungsanwendungen
Dehydrocorydalinnitrat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in der Untersuchung von Alkaloiden und deren Derivaten verwendet.
5. Wirkmechanismus
Dehydrocorydalinnitrat entfaltet seine Wirkungen durch mehrere molekulare Ziele und Signalwege:
Wirkmechanismus
Dehydrocorydaline nitrate exerts its effects through multiple molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Overview
Dehydrocorydaline nitrate belongs to the isoquinoline alkaloid family, sharing structural similarities with berberine, coptisine, palmatine, and columbamine. Key differences lie in substituent groups, influencing bioactivity:
Compound | Core Structure | Key Substituents | Primary Sources |
---|---|---|---|
This compound | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium | 13-methyl, nitrate salt | Corydalis turtschaninovii |
Berberine chloride | Protoberberine | –OCH3 at C9, C10 | Berberis vulgaris |
Palmatine chloride | Protoberberine | –OCH3 at C2, C3, C9, C10 | Coptis chinensis |
Coptisine chloride | Protoberberine | –OCH3 at C9, C10; fused dioxole | Coptis japonica |
Antibacterial Activity
Against Listeria monocytogenes
Key Findings :
- Dehydrocorydaline exhibits superior bactericidal activity (MBC = 2 mg/mL) compared to columbamine and palmatine (>2 mg/mL) .
- Unique to dehydrocorydaline: Dose-dependent inhibition of bacterial swimming/swarming motility (critical for biofilm formation) .
Antimalarial Activity
Key Findings :
- This compound and its analogs (berberine, coptisine) show comparable antimalarial potency to chloroquine but with lower cytotoxicity .
- Structural rigidity of dehydrocorydaline may enhance target binding efficiency .
Mechanistic Divergence
Key Findings :
- Dehydrocorydaline uniquely activates p38 MAPK, contributing to anti-inflammatory effects in neuronal and pulmonary models .
Cytotoxicity Profiles
Compound | Cell Line Tested | CC50 (µM) | Therapeutic Index (IC50/CC50) |
---|---|---|---|
This compound | HEK293, SH-SY5Y | >100 | >2.6 (vs. P. falciparum) |
Coptisine chloride | HepG2 | 85 | 1.7 |
Palmatine chloride | THP-1 | 75 | 1.5 |
Key Findings :
- This compound demonstrates the highest therapeutic index among analogs, supporting its safety profile .
Biologische Aktivität
Dehydrocorydaline nitrate, an alkaloid derived from the traditional Chinese herb Corydalis yanhusuo, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.
Overview of this compound
This compound (DHC-NO3) is noted for its broad spectrum of biological activities, including anti-inflammatory , antimicrobial , and anti-tumor effects. It has been identified as a promising candidate for various therapeutic applications due to its low cytotoxicity and multi-target mechanisms.
DHC-NO3 exerts its biological effects through several biochemical pathways:
- Anti-inflammatory Activity : DHC-NO3 inhibits pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in inflammatory mediators like TNF-α and IL-1β. This inhibition is crucial for mitigating inflammatory responses in various conditions .
- Antitumor Effects : Research indicates that DHC-NO3 can induce apoptosis in cancer cells, particularly in MCF-7 breast cancer cells. It achieves this by modulating the Bax/Bcl-2 ratio, activating caspases, and cleaving PARP, which are pivotal steps in the apoptotic pathway .
- Antimicrobial Activity : DHC-NO3 demonstrates significant antibacterial effects against pathogens such as Listeria monocytogenes. Its mechanism includes dysregulation of carbohydrate metabolism, suppression of cell wall synthesis, and inhibition of bacterial motility .
Pharmacokinetics
The pharmacokinetic profile of DHC-NO3 has been investigated using LC-MS/MS methods in animal models. The compound exhibits high bioavailability and rapid metabolism, which enhances its therapeutic potential. Studies have shown that DHC-NO3 can effectively reach target tissues within a short time frame after administration .
Case Studies and Research Findings
Several studies have highlighted the efficacy of DHC-NO3 in various biological contexts:
- Anti-inflammatory Effects : A study demonstrated that DHC-NO3 significantly reduced inflammation markers in macrophage cell lines, showcasing its potential for treating inflammatory diseases .
- Antitumor Activity : In vitro studies reported that DHC-NO3 inhibited the proliferation of MCF-7 cells by inducing apoptosis through caspase activation and modulation of anti-apoptotic proteins .
- Antimicrobial Properties : Research conducted on L. monocytogenes revealed that DHC-NO3 had a minimum inhibitory concentration (MIC) of 1 mg/mL and a minimum bactericidal concentration (MBC) of 2 mg/mL, indicating strong antibacterial activity .
Comparative Analysis with Similar Compounds
The biological activity of DHC-NO3 can be compared with other alkaloids:
Compound | Anti-inflammatory | Antimicrobial | Antitumor | Cytotoxicity |
---|---|---|---|---|
This compound | Yes | Yes | Yes | Low |
Berberine Chloride | Yes | Moderate | Yes | Moderate |
Coptisine Chloride | Yes | Yes | Moderate | Low |
Palmatine Chloride | Moderate | Moderate | Low | Moderate |
DHC-NO3 stands out due to its comprehensive anti-inflammatory, antimicrobial, and antitumor properties coupled with low cytotoxicity.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for determining the purity of Dehydrocorydaline nitrate in experimental settings?
- Methodology : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely used. For HPLC, a mobile phase consisting of methanol and ammonium acetate/acetic acid is employed, with UV detection at 230 nm. The system suitability test requires a detectability range of 3.5–6.5 times the peak area ratio between diluted and standard solutions . TLC protocols involve silica gel plates developed with methanol/ammonium acetate/acetic acid (20:1:1) and visualization via Dragendorff’s reagent .
- Critical Parameters : Column temperature, flow rate, and UV wavelength must be standardized to minimize variability. Purity thresholds (e.g., total impurity peaks ≤ principal peak area) are defined pharmacopeia standards .
Q. What is the molecular structure and key physicochemical properties of this compound relevant to its solubility and stability?
- Structure : The compound (C₂₂H₂₄N₂O₇) is a quaternary ammonium alkaloid with a dibenzoquinolizinium core, substituted with methoxy and methyl groups. Its nitrate salt enhances solubility in polar solvents .
- Physicochemical Data :
- Molecular weight: 428.44 g/mol
- Solubility: Sparingly soluble in methanol, slightly soluble in water/ethanol (99.5%) .
- Stability: Store at 2–8°C to prevent decomposition; melting point ~240°C (with decomposition) .
Advanced Research Questions
Q. How does this compound modulate apoptosis-related proteins (e.g., Bax/Bcl-2) and caspase activation, and what experimental approaches validate these interactions?
- Mechanistic Insight : The compound upregulates pro-apoptotic Bax, downregulates anti-apoptotic Bcl-2, and activates caspase-7/-8 while inactivating PARP. These effects are linked to p38 MAPK pathway activation .
- Validation Methods :
- Western Blotting : Quantify Bax/Bcl-2 ratios in treated vs. control cells.
- Caspase Activity Assays : Fluorometric substrates (e.g., Ac-DEVD-AMC for caspase-3/7).
- Flow Cytometry : Annexin V/PI staining to confirm apoptosis .
Q. How can researchers resolve discrepancies in reported cytotoxicity profiles of this compound in anti-malarial studies?
- Case Study : While reports >90% cell viability at anti-malarial IC₅₀ (38 nM) in Plasmodium falciparum 3D7, conflicting data may arise due to:
- Assay Variability : Use of resazurin-based vs. lactate dehydrogenase (LDH) cytotoxicity assays.
- Cell Line Differences : Primary human cells vs. immortalized lines (e.g., HEK293).
- Mitigation Strategies :
- Standardize cytotoxicity assays (e.g., MTT/CCK-8) across studies.
- Include negative controls (e.g., untreated cells) and verify parasite-specific activity via SYBR Green I staining .
Q. What in silico strategies are recommended for identifying novel targets of this compound, and how can molecular docking be optimized?
- Approaches :
- Reverse Pharmacophore Mapping : Screen against databases like ChEMBL or PDBbind to predict targets (e.g., p38 MAPK, PARP) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding stability (e.g., p38 MAPK-Dehydrocorydaline interactions) over 100+ ns trajectories.
- Docking Optimization :
- Use AutoDock Vina with flexible side chains in binding pockets.
- Validate docking poses with experimental data (e.g., site-directed mutagenesis) .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anti-inflammatory vs. pro-apoptotic effects of this compound?
- Contextual Factors :
- Dose-Dependent Effects : Low doses (≤10 µM) may suppress inflammation via p38 MAPK inhibition, while higher doses (>20 µM) trigger apoptosis .
- Cell Type Specificity : Immune cells (e.g., macrophages) vs. cancer cells (e.g., HeLa) exhibit divergent responses.
- Experimental Design :
- Conduct dose-response curves (0.1–50 µM) across multiple cell lines.
- Use transcriptomics (RNA-seq) to identify pathway crosstalk (e.g., NF-κB vs. caspase cascades) .
Q. Methodological Optimization
Q. What protocols are recommended for enhancing the bioavailability of this compound in in vivo studies?
- Formulation Strategies :
- Nanoencapsulation (e.g., PLGA nanoparticles) to improve water solubility.
- Co-administration with CYP450 inhibitors (e.g., ketoconazole) to reduce metabolic clearance .
- Pharmacokinetic Analysis :
- LC-MS/MS quantification in plasma/tissue homogenates.
- Calculate AUC, Cₘₐₓ, and half-life in rodent models .
Eigenschaften
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NO4.NO3/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;2-1(3)4/h6-7,10-12H,8-9H2,1-5H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZFYGAXGATDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[N+](=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.